molecular formula C7H8N4O2 B3053346 2,6-dimethoxy-7H-purine CAS No. 5327-19-5

2,6-dimethoxy-7H-purine

Cat. No.: B3053346
CAS No.: 5327-19-5
M. Wt: 180.16 g/mol
InChI Key: PRTFLKXSYUGRCK-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-7H-purine is a purine derivative characterized by the presence of two methoxy groups at the 2 and 6 positions of the purine ring Purines are a class of heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-7H-purine typically involves the reaction of 2,6-dichloropurine with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-7H-purine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 2,6-diformylpurine or 2,6-dicarboxypurine.

    Reduction: Formation of 2,6-dimethoxy-1,2,3,4-tetrahydropurine.

    Substitution: Formation of 2,6-diaminopurine or 2,6-dithiopurine derivatives.

Scientific Research Applications

2,6-Dimethoxy-7H-purine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various purine derivatives with potential pharmacological activities.

    Biology: Studied for its role in nucleotide analogs and potential as an inhibitor of specific enzymes involved in DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of advanced organic compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis by mimicking the natural substrates and competing for the active site. This inhibition can lead to the disruption of DNA or RNA synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

    2,6-Diaminopurine: A purine derivative with amino groups at the 2 and 6 positions, known for its antiviral and anticancer properties.

    2,6-Dihydroxypurine: A purine derivative with hydroxyl groups at the 2 and 6 positions, studied for its role in metabolic pathways.

    2,6-Dichloropurine: A precursor for the synthesis of various purine derivatives, including 2,6-dimethoxy-7H-purine.

Uniqueness: this compound is unique due to the presence of methoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and influence its interaction with biological targets, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

2,6-dimethoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTFLKXSYUGRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408625
Record name 2,6-dimethoxy-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-19-5
Record name NSC3295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethoxy-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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